6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . This process results in the formation of the thieno[2,3-d]pyrimidine core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target kinases and have shown promising anticancer activities.
Uniqueness
6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C13H13N5S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
6-ethyl-N-(pyrazin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5S/c1-2-10-5-11-12(17-8-18-13(11)19-10)16-7-9-6-14-3-4-15-9/h3-6,8H,2,7H2,1H3,(H,16,17,18) |
InChI Key |
TWHYKLBLHUYUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCC3=NC=CN=C3 |
Origin of Product |
United States |
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